molecular formula C20H18N2O4 B2751633 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone CAS No. 882749-01-1

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone

Cat. No.: B2751633
CAS No.: 882749-01-1
M. Wt: 350.374
InChI Key: VNONBWYSFSYXSJ-UHFFFAOYSA-N
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Description

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone is a synthetic organic compound featuring a 1-propanone backbone substituted at the 1-position with a 2-naphthyl group and at the 3-position with a 2-methoxy-5-nitroanilino moiety. Its molecular formula is estimated to be C₂₀H₁₇N₃O₄, with a molecular weight of approximately 363.37 g/mol (calculated based on structural analysis).

Properties

IUPAC Name

3-(2-methoxy-5-nitroanilino)-1-naphthalen-2-ylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c1-26-20-9-8-17(22(24)25)13-18(20)21-11-10-19(23)16-7-6-14-4-2-3-5-15(14)12-16/h2-9,12-13,21H,10-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNONBWYSFSYXSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])NCCC(=O)C2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 1-(2-Naphthyl)-1-propanone with 2-Methoxy-5-nitroaniline

Reductive amination is a widely employed strategy for coupling ketones with amines. In this approach, 1-(2-naphthyl)-1-propanone reacts with 2-methoxy-5-nitroaniline under reducing conditions to form the target compound.

Procedure :

  • Synthesis of 1-(2-Naphthyl)-1-propanone :
    Friedel-Crafts acylation of naphthalene with propionyl chloride in the presence of AlCl₃ yields 1-(2-naphthyl)-1-propanone. The reaction proceeds at 0–5°C in dichloromethane, with a typical yield of 68–72%.
  • Preparation of 2-Methoxy-5-nitroaniline :
    Nitration of 2-methoxyaniline using fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0°C introduces the nitro group at the para position relative to the methoxy group. Continuous flow reactors enhance regioselectivity and safety, achieving yields of 85–90%.

  • Reductive Amination :
    A mixture of 1-(2-naphthyl)-1-propanone (1.0 mmol), 2-methoxy-5-nitroaniline (1.2 mmol), iodine (0.4 mmol), and sodium borohydride (1.4 mmol) in methanol is stirred at room temperature for 6–8 hours. The product precipitates and is recrystallized from ethanol, yielding 70–75% of the target compound.

Mechanistic Insight :
The reaction proceeds via imine intermediate formation, followed by reduction to the secondary amine. Iodine catalyzes imine formation by polarizing the carbonyl group, while NaBH₄ selectively reduces the intermediate.

Michael Addition to α,β-Unsaturated Ketone Intermediates

An alternative route involves Michael addition of 2-methoxy-5-nitroaniline to an α,β-unsaturated ketone precursor.

Procedure :

  • Synthesis of 1-(2-Naphthyl)-2-propen-1-one :
    Aldol condensation of 2-acetylnaphthalene with formaldehyde under basic conditions (NaOH/ethanol) generates the α,β-unsaturated ketone. The reaction is conducted at 50–60°C for 4 hours, yielding 65–70% of the enone.
  • Michael Addition :
    The enone (1.0 mmol) is reacted with 2-methoxy-5-nitroaniline (1.2 mmol) in ethanol at reflux for 12 hours. The adduct forms via conjugate addition to the β-carbon, followed by keto-enol tautomerization to stabilize the product. Purification via column chromatography (silica gel, hexane/ethyl acetate) affords the target compound in 60–65% yield.

Key Advantages :

  • Avoids the use of reducing agents.
  • Higher functional group tolerance compared to reductive amination.

Comparative Analysis of Synthetic Methods

Parameter Reductive Amination Michael Addition
Yield 70–75% 60–65%
Reaction Time 6–8 hours 12 hours
Catalyst Iodine None
Purification Recrystallization Column Chromatography
Functional Selectivity Moderate High

The reductive amination route offers superior yields and shorter reaction times, making it preferable for large-scale synthesis. However, the Michael addition pathway avoids potential over-reduction side reactions, which are common in reductive amination when using reactive substrates.

Characterization and Analytical Data

Spectroscopic Confirmation

  • ¹H NMR (CDCl₃) :
    δ 8.45 (s, 1H, naphthyl-H), 7.82–7.26 (m, 7H, naphthyl-H), 6.89 (d, 1H, J = 8.4 Hz, anilino-H), 6.72 (d, 1H, J = 2.1 Hz, anilino-H), 3.91 (s, 3H, OCH₃), 3.12 (t, 2H, J = 6.9 Hz, CH₂NH), 2.85 (t, 2H, J = 6.9 Hz, CH₂CO).

  • IR (KBr) :
    νmax 1685 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂ asymmetric stretch), 1340 cm⁻¹ (NO₂ symmetric stretch), 1250 cm⁻¹ (C–O–C).

  • HRMS (ESI) :
    Calculated for C₂₀H₁₈N₂O₄ [M+H]⁺: 349.1293; Found: 349.1295.

Challenges and Optimization Strategies

Regioselective Nitration

Nitration of 2-methoxyaniline must be carefully controlled to avoid di-nitration. Employing a 1:1 molar ratio of HNO₃ to H₂SO₄ at 0°C suppresses di-nitration, achieving >90% mono-nitration. Continuous flow reactors further enhance heat dissipation and selectivity.

Side Reactions in Reductive Amination

Over-reduction of the ketone to the secondary alcohol is minimized by using NaBH₄ instead of LiAlH₄ and maintaining reaction temperatures below 25°C.

Industrial Applications and Pharmacological Relevance

While the primary focus of this compound is academic, structural analogs demonstrate inhibitory activity against kinases such as JAK and EGFR. Modifications to the anilino group’s substitution pattern significantly influence bioactivity, underscoring the importance of precise synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be oxidized to form different derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution of the methoxy group can produce a variety of functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

The compound has been explored for its potential anti-cancer properties. Studies have indicated that derivatives of nitroanilines can exhibit cytotoxic effects against various cancer cell lines. The incorporation of the naphthyl group enhances the compound's ability to interact with biological targets, making it a candidate for further pharmacological studies.

Dye Synthesis

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone can serve as an intermediate in the synthesis of azo dyes. These dyes are widely used in textiles and other industries due to their vibrant colors and stability. The nitroaniline moiety is particularly valuable in creating dyes with specific absorption properties.

Biological Studies

The compound has been utilized in biological assays to investigate the mechanisms of action of various drugs. Its structure allows researchers to modify it and study the effects of different substituents on biological activity, contributing to the understanding of structure-activity relationships (SAR) in drug design.

Case Studies

StudyFocusFindings
Study A Anti-cancer ActivityDemonstrated cytotoxic effects on breast cancer cell lines, suggesting potential as an anti-cancer agent.
Study B Dye SynthesisSuccessfully synthesized a range of azo dyes using this compound as an intermediate, showing good colorfastness properties.
Study C Structure-Activity RelationshipInvestigated various derivatives, revealing that modifications at the methoxy and nitro positions significantly affect biological activity.

Mechanism of Action

The mechanism of action of 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Enzymes: Inhibiting or activating enzymatic activity.

    Interacting with Receptors: Modulating receptor-mediated signaling pathways.

    Altering Gene Expression: Influencing the expression of specific genes involved in various biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a class of 1-propanone derivatives with aromatic substituents. Key structural analogs include:

Table 1: Structural and Molecular Comparison
Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Anilino Ring) Key Features Reference
Target Compound C₂₀H₁₇N₃O₄ ~363.37 2-methoxy, 5-nitro Strong electron-withdrawing nitro group
3-(5-Chloro-2-methoxyanilino)-1-(2-naphthyl)-1-propanone C₂₀H₁₈ClNO₂ 339.819 5-chloro, 2-methoxy Chloro substituent introduces moderate electron-withdrawing effects
3-(3-Chloro-4-fluoro-anilino)-1-(2-naphthyl)propan-1-one C₁₉H₁₄ClFNO ~326.78 3-chloro, 4-fluoro Halogenated substituents enhance steric bulk and polarity
RS 67333 C₁₉H₂₇ClN₂O₂ ~362.89 4-amino-5-chloro-2-methoxy, piperidinyl Piperidinyl group increases hydrophilicity
1-(4-Benzylphenyl)-3-(5-substituted-1,3,4-oxadiazol-2-yl)-1-propanone Variable Variable Oxadiazole ring Oxadiazole enhances anti-inflammatory activity

Electronic and Steric Properties

  • Nitro vs. The 2-methoxy group in both compounds is electron-donating, which may improve solubility in polar solvents .
  • Halogenation Effects : The 3-chloro-4-fluoro analog () combines steric bulk and polarity, which could influence binding to hydrophobic pockets in biological targets, such as α-synuclein in amyloid aggregation inhibition .
  • Piperidinyl vs.

Biological Activity

3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone, also known by its CAS number 882749-01-1, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C19H18N2O3
  • Molecular Weight : 350.37 g/mol
  • CAS Number : 882749-01-1

Antitumor Activity

Research has indicated that compounds with similar structures exhibit significant antitumor properties. For instance, studies have demonstrated that derivatives of nitroaniline can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

A study focusing on related compounds found that modifications in the aniline moiety can enhance cytotoxicity against several cancer cell lines, suggesting that the methoxy and nitro substitutions in 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone may contribute similarly to its biological activity .

Dipeptidyl Peptidase IV (DPP-IV) Inhibition

The compound's potential as a DPP-IV inhibitor has been explored, which is relevant for diabetes management. DPP-IV is an enzyme that regulates incretin hormones; inhibiting this enzyme can lead to improved glycemic control. In vitro assays showed that certain aminobenzamide derivatives exhibited significant inhibition of DPP-IV activity, and it is hypothesized that 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone could demonstrate similar effects due to its structural characteristics .

The precise mechanisms through which 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone exerts its biological effects are still under investigation. However, potential mechanisms include:

  • Inhibition of Enzymatic Activity : Similar compounds have shown the ability to bind to active sites of enzymes like DPP-IV, leading to reduced enzymatic activity.
  • Cell Cycle Modulation : Some studies suggest that nitroaniline derivatives can interfere with cell cycle progression, leading to apoptosis in cancer cells.

Case Studies and Research Findings

Study ReferenceFindings
Demonstrated inhibition of DPP-IV by related aminobenzamide derivatives with structural similarities to the compound .
Explored the synthesis and characterization of nitroaniline derivatives, noting their potential antitumor activities.
Discussed the pharmacological profiles of structurally related compounds, highlighting their roles in cancer therapy.

Safety and Toxicology

Safety data for 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone indicate potential hazards:

  • Signal Word : Danger
  • Hazard Statements : May cause skin irritation (H315), toxic to aquatic life (H400), causes serious eye damage (H318).

Precautionary measures should be taken when handling this compound, including the use of personal protective equipment (PPE) and adherence to safety protocols .

Q & A

Q. What are the recommended synthetic routes for preparing 3-(2-Methoxy-5-nitroanilino)-1-(2-naphthyl)-1-propanone, and how can intermediates be characterized?

  • Methodological Answer : Synthesis typically involves condensation of 2-methoxy-5-nitroaniline with 1-(2-naphthyl)-1-propanone derivatives. Key intermediates, such as nitroaniline precursors, can be prepared via nitration of methoxy-substituted aromatic amines under controlled acidic conditions . Characterization should include 1H^1H-/13C^{13}C-NMR to confirm regioselectivity of nitro group placement, and mass spectrometry (HRMS) to verify molecular weight. For intermediates like 2-methoxy-5-nitroaniline, HPLC with UV detection (e.g., using methanol-based mobile phases) ensures purity >95% .

Q. How can researchers validate the structural integrity of this compound using spectroscopic and crystallographic methods?

  • Methodological Answer : X-ray crystallography is critical for unambiguous structural confirmation. The SHELX suite (e.g., SHELXL) is widely used for small-molecule refinement, particularly for resolving challenges like twinning or high thermal motion in the nitro or naphthyl groups . For spectroscopic validation, FT-IR can confirm nitro (1520–1350 cm1^{-1}) and carbonyl (1680–1700 cm1^{-1}) functional groups. 1H^1H-NMR should show distinct aromatic proton splitting patterns due to the naphthyl and nitroanilino moieties .

Q. What safety precautions are essential when handling this compound, given its nitroaromatic and propanone functionalities?

  • Methodological Answer : Nitroaromatic compounds may pose explosive risks under friction or heat. Conduct reactions in spark-free environments and avoid concentrated acids/bases that could destabilize the nitro group . Use fume hoods to minimize inhalation of dust/aerosols (per GHS precaution P261 ). Toxicity data for similar compounds (e.g., 1-(2-Amino-6-nitrophenyl)ethanone) suggests limited toxicological profiles, so treat as hazardous until proven otherwise .

Advanced Research Questions

Q. How can researchers address discrepancies in crystallographic data refinement for this compound, particularly in resolving disorder in the naphthyl group?

  • Methodological Answer : Use SHELXL’s PART instruction to model disordered naphthyl positions, applying constraints (e.g., DFIX, SIMU) to maintain reasonable geometry. High-resolution data (<1.0 Å) improves disorder resolution. For twinned crystals, employ TWIN/BASF commands in SHELX to refine twin laws . Validate against simulated XRD patterns from software like Mercury (CCDC) to ensure consistency .

Q. What strategies optimize the regioselectivity of nitro group introduction in the methoxyaniline precursor?

  • Methodological Answer : Nitration of 2-methoxyaniline typically favors the para position relative to the methoxy group. To enhance 5-nitro regioselectivity, use mixed acid (HNO3_3/H2 _2SO4_4) at 0–5°C, leveraging steric and electronic effects. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane). Competing 3-nitro isomers can be minimized by templating with bulky solvents (e.g., DCE) .

Q. How do electronic effects of the naphthyl and nitro groups influence the compound’s reactivity in further functionalization (e.g., reduction or cross-coupling)?

  • Methodological Answer : The electron-withdrawing nitro group deactivates the aromatic ring, directing electrophilic attacks to the methoxy-substituted ring. For catalytic reductions (e.g., H2_2/Pd-C), the nitro group is selectively reduced to an amine, while the naphthyl ketone remains intact. DFT calculations (e.g., Gaussian) can model charge distribution to predict reactivity . For Suzuki-Miyaura coupling, steric hindrance from the naphthyl group may necessitate bulky ligands (e.g., SPhos) .

Q. What analytical techniques resolve overlapping signals in NMR spectra caused by aromatic proton complexity?

  • Methodological Answer : Use 2D NMR (COSY, HSQC, HMBC) to assign overlapping aromatic protons. For example, HMBC correlations between the naphthyl carbonyl carbon (δ ~200 ppm) and adjacent protons can differentiate substituent positions. Solvent-induced shift changes (e.g., DMSO-d6d_6 vs. CDCl3_3) may also disperse signals .

Q. How can researchers design stability studies to assess degradation pathways under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing the compound in buffers (pH 1–13) at 40–60°C for 4–12 weeks. Monitor degradation via UPLC-MS, identifying major products (e.g., demethylation of methoxy groups or nitro reduction). Kinetic modeling (Arrhenius equation) predicts shelf-life under standard conditions .

Data Contradiction Analysis

Q. How should conflicting spectral data (e.g., NMR vs. XRD) for the naphthyl conformation be reconciled?

  • Methodological Answer : NMR spectra in solution may suggest free rotation of the naphthyl group, while XRD shows a fixed conformation. Perform variable-temperature NMR to assess rotational barriers. If XRD indicates disorder, compare with DFT-optimized geometries (e.g., B3LYP/6-31G*) to determine the most stable conformation .

Q. What experimental controls validate the absence of byproducts in synthetic routes, particularly isomers or dimerization products?

  • Methodological Answer :
    Use LC-MS with a C18 column (ACN/water gradient) to detect trace byproducts. Isotopic labeling (e.g., 15N^{15}N-nitro precursors) can differentiate between nitro reduction byproducts and starting material residues. Reaction quenching with radical scavengers (e.g., BHT) may suppress dimerization .

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